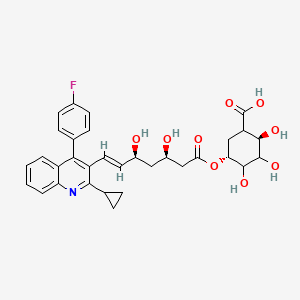

4-硝基苯基七-O-乙酰-β-乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related glycosides often involves the peracetylation of carbohydrates, which then serve as glycosylation donors in modified glycosylation methods. For instance, D. Iga, D. Popescu, and Florentina Duica (2017) demonstrated the synthesis of glycosylation acceptors and donors through peracetylation and glycosylation reactions, highlighting the methodology that could be applicable to the synthesis of 4-Nitrophenyl hepta-O-acetyl-β-lactoside (Iga, Popescu, & Duica, 2017).

Molecular Structure Analysis

The structural determination of such compounds is typically achieved through various spectroscopic techniques, including NMR and mass spectrometry. These techniques provide detailed information about the molecular structure and configuration of the synthesized glycosides, as evidenced by the synthesis and characterization efforts reported in the literature (Zhang Shusheng et al., 2005).

Chemical Reactions and Properties

The chemical properties of 4-Nitrophenyl hepta-O-acetyl-β-lactoside, including its reactivity and interactions with other molecules, can be inferred from the synthesis and antimicrobial activity studies of related compounds. For example, the reaction between S-(hepta-O-acetyl lactosyl)-1-arylisothiocarbamides and S-chloro-N-phenyl isothiocarbamoyl chloride to produce thiadiazolines indicates the chemical reactivity of lactosyl derivatives (D. V. Mangte & S. P. Deshmukh, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of 4-Nitrophenyl hepta-O-acetyl-β-lactoside in various solvents and conditions. These properties often depend on the molecular structure and can significantly influence the compound's applicability in different areas.

Chemical Properties Analysis

Chemical properties, including stability under various conditions and reactivity towards different reagents, are essential for utilizing 4-Nitrophenyl hepta-O-acetyl-β-lactoside in chemical syntheses and applications. The presence of nitrophenyl and acetyl groups in the molecule may impart specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in enzymatic reactions, as discussed in related research on glycosides and lactosides (R. Roy, F. D. Tropper, & A. Romanowska, 1992).

科学研究应用

乳糖基化合物合成:描述了一种乳糖六乙酸酯的简便合成路线,突出了其作为乳糖中羟甲基修饰的中间体的用途。此过程涉及 Zemplén 降解和 Koenigs-Knorr 反应,从而生产出七-O-乙酰-β-乳糖,作为进一步化学修饰的前体,展示了乳糖基化合物在合成中的多功能性 (Tejima,1971)。

糖聚合物合成:乙酰溴乳糖和对硝基苯酚盐的相转移催化糖苷化产生全乙酰化 β-D-4-硝基苯基乳糖苷。该化合物的功能化为 N-丙烯酰单体,并随后与丙烯酰胺共聚,引入了一种合成抗原性水溶性糖聚合物的方法。该聚合物展示了在生物应用中的潜力,特别是在与特定凝集素相互作用方面,说明了 4-硝基苯基七-O-乙酰-β-乳糖苷衍生物在创建生物活性材料中的应用 (Roy、Tropper 和 Romanowska,1992)。

酶促底物开发:4-硝基儿茶酚糖基化受体的制备及其与 D-木糖和乳糖等碳水化合物的结合展示了新型酶促底物的发展。这些合成的糖苷通过改良的 Helferich 糖基化,作为生化分析中的工具,特别是在研究酶的特异性和作用中,突出了 4-硝基苯基七-O-乙酰-β-乳糖苷衍生物在酶学和生物分析方法中的作用 (Iga、Popescu 和 Duică,2017)。

抗菌活性研究:4-芳基-5-苯基亚氨基-3-S-(七-O-乙酰乳糖基)-1,2,4-噻二唑啉的合成及其对各种病原体的评估表明了开发新型抗菌剂的潜在途径。这些化合物的构效关系有助于理解如何定制基于乳糖的衍生物以增强生物活性 (Mangte 和 Deshmukh,2007)。

作用机制

Target of Action

The primary target of 4-Nitrophenyl hepta-O-acetyl-b-lactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

4-Nitrophenyl hepta-O-acetyl-b-lactoside acts as a substrate for β-galactosidase . The enzyme interacts with the compound, catalyzing its hydrolysis. This interaction results in the production of p-nitrophenol .

Biochemical Pathways

The compound is involved in the glycobiology pathway . Specifically, it participates in the enzymatic hydrolysis process catalyzed by β-galactosidase. The hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside leads to the production of p-nitrophenol, which can be rapidly and sensitively measured .

Result of Action

The enzymatic hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside by β-galactosidase results in the production of p-nitrophenol . This product allows for the rapid and sensitive measurement of β-galactosidase levels, making the compound a valuable tool in biomedical research, particularly in studying enzyme kinetics .

属性

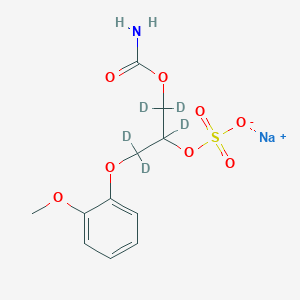

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXHRWKTGFZTP-TZDACTGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745398 |

Source

|

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl hepta-O-acetyl-b-lactoside | |

CAS RN |

84034-75-3 |

Source

|

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthrene-[U-13C]](/img/no-structure.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)